4-(4-Cyanobenzoyl)-2-methylpyridine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted at the 2nd position with a methyl group and a 4-cyanobenzoyl moiety. The molecular formula of this compound is C₁₄H₁₀N₂O, and it has a molecular weight of 222.25 g/mol. The presence of both the cyanobenzoyl and methyl groups contributes to its distinct chemical properties and potential applications in various fields, including pharmaceuticals and materials science .
The chemical reactivity of 4-(4-Cyanobenzoyl)-2-methylpyridine can be attributed to its functional groups. It can undergo typical electrophilic aromatic substitution reactions due to the electron-rich nature of the pyridine ring. Additionally, the carbonyl group in the cyanobenzoyl portion can participate in nucleophilic addition reactions. These reactions allow for further derivatization of the compound, making it versatile in synthetic organic chemistry .
The synthesis of 4-(4-Cyanobenzoyl)-2-methylpyridine typically involves multiple steps:
These methods highlight the compound's synthetic accessibility and potential for modification to enhance its properties .
4-(4-Cyanobenzoyl)-2-methylpyridine has several potential applications:
These applications underscore its importance in both research and industrial contexts .
Interaction studies involving 4-(4-Cyanobenzoyl)-2-methylpyridine focus on its binding affinities with various biological targets, such as enzymes or receptors. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic uses. While specific interaction studies are still emerging, compounds with similar structures often show significant interactions with biological macromolecules .
Several compounds share structural similarities with 4-(4-Cyanobenzoyl)-2-methylpyridine, each exhibiting unique characteristics:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-(4-Cyanobenzoyl)-4-methylpyridine | Methyl group at position 4 | May exhibit different biological activities |
| 3-(4-Cyanobenzoyl)-2-methylpyridine | Methyl group at position 2 and 3 | Potentially different reactivity profiles |
| 4-(Cyanophenyl)-2-methylpyridine | Cyanophenyl instead of cyanobenzoyl | Different electronic properties due to phenyl ring |
| 2-Methyl-4-pyridone | Lacks cyanobenzoyl but has methyl substitution | Different solubility and reactivity characteristics |
These compounds highlight the uniqueness of 4-(4-Cyanobenzoyl)-2-methylpyridine due to its specific functional groups and their arrangement, which may lead to distinct chemical behaviors and biological activities .
While direct records of the first synthesis of 4-(4-cyanobenzoyl)-2-methylpyridine are not explicitly documented in available literature, its emergence aligns with broader trends in heterocyclic chemistry. The development of benzoylpyridine derivatives gained momentum in the late 20th and early 21st centuries, driven by their utility in pharmaceuticals and materials science. This compound’s synthesis likely followed established protocols for aryl ketone formation, such as Friedel-Crafts acylation or cross-coupling reactions, though specific historical milestones remain unreported.
4-(4-Cyanobenzoyl)-2-methylpyridine exemplifies the synergy between aromatic and heterocyclic systems. Its structure combines:
This electronic profile makes it valuable in:
The compound features prominently in modern synthetic methodologies, particularly in modular synthesis of bisaryl ketones. Recent work highlights its preparation via:
| Synthetic Parameter | Value/Description | Source |
|---|---|---|
| Reaction Time (Photochemical) | 10–50 minutes (optimized to 66 W input) | |
| Oxidation Residence Time | 7.6 minutes (flow system) | |
| Key Reagents | DIPEA, methanol, KMnO₄ |
4-(4-Cyanobenzoyl)-2-methylpyridine belongs to:
Structural Breakdown:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₀N₂O | |
| Molecular Weight | 222.24–222.25 g/mol | |
| Purity | 95–97% (commercial availability) | |
| SMILES | N#Cc1ccc(cc1)C(=O)c1ccnc(c1)C |
The compound’s reactivity is governed by:
While not directly studied in vivo, structurally related benzoylpyridines serve as:
The compound’s electronic properties position it as a candidate for:
Photochemical Reductive Arylation:
Flow Chemistry:
| Technique | Key Observations | Source |
|---|---|---|
| ¹H NMR | Peaks for pyridine protons (δ 7.5–8.5 ppm), methyl (δ 2.5 ppm), and aromatic regions | |
| HPLC Purity | >95% retention time consistency |
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 4-(4-Cyanobenzoyl)-2-methylpyridine through both proton and carbon-13 analyses. The heterocyclic framework creates distinct electronic environments that produce characteristic chemical shift patterns and coupling behaviors.
The proton nuclear magnetic resonance spectrum of 4-(4-Cyanobenzoyl)-2-methylpyridine reveals distinct resonance patterns characteristic of substituted pyridines and aromatic ketones. The pyridine ring protons appear in the aromatic region, typically between 7.0-9.0 parts per million, with chemical shifts influenced by the electron-withdrawing nature of both the carbonyl group and the pyridine nitrogen [3] [4] [5].
The methyl group attached to the pyridine ring at the 2-position exhibits a characteristic singlet, typically appearing around 2.3-2.6 parts per million. This chemical shift reflects the electron density modulation caused by the aromatic ring system and the proximity to the nitrogen atom [4] [5]. The 4-cyanobenzoyl moiety contributes additional aromatic proton signals, with the benzene ring protons appearing as distinct multiplets in the aromatic region.
Proton coupling patterns provide crucial structural information. The pyridine ring protons exhibit characteristic coupling constants: ortho couplings typically range from 7-9 hertz, meta couplings from 2-3 hertz, and para couplings are generally less than 1 hertz [6]. These coupling constants help distinguish between different substitution patterns and confirm the regiochemistry of the compound.
Temperature and solvent effects significantly influence the observed chemical shifts. In deuterated chloroform, the aromatic protons typically appear more upfield compared to more polar solvents like dimethyl sulfoxide-d₆ [5]. The methyl group resonance also shows solvent dependence, with polar solvents generally causing downfield shifts due to hydrogen bonding interactions.
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of 4-(4-Cyanobenzoyl)-2-methylpyridine. The spectrum exhibits distinct carbon environments reflecting the compound's structural complexity [7] [8] [9].
The pyridine ring carbons appear in characteristic chemical shift ranges. The carbon atoms ortho to nitrogen typically resonate around 150 parts per million, while the meta carbons appear around 124 parts per million, and the para carbon around 136 parts per million [10]. These chemical shifts reflect the electron distribution within the pyridine ring system.
The carbonyl carbon represents one of the most distinctive features in the carbon-13 spectrum, typically appearing around 190-200 parts per million for aromatic ketones [8] [9]. This downfield position results from the electron-deficient nature of the carbonyl carbon and its conjugation with the aromatic systems.
The cyano group carbon exhibits a characteristic resonance around 118-120 parts per million, appearing as a distinct peak that confirms the presence of the nitrile functionality [11]. The benzene ring carbons of the cyanobenzoyl moiety show typical aromatic carbon chemical shifts, ranging from 125-150 parts per million, with the carbon bearing the cyano group appearing further downfield due to the electron-withdrawing effect.
Two-dimensional nuclear magnetic resonance techniques provide powerful tools for complete structural elucidation of 4-(4-Cyanobenzoyl)-2-methylpyridine. These methods establish connectivity patterns and spatial relationships that are essential for unambiguous structure determination [13] [14] [15].
Correlation spectroscopy experiments reveal proton-proton connectivities through scalar coupling networks. The pyridine ring system exhibits characteristic correlation patterns, with ortho-coupled protons showing strong cross-peaks and weaker correlations observed for meta relationships [16] [17]. The correlation spectroscopy spectrum helps establish the substitution pattern and confirms the regiochemistry of the pyridine ring.
Heteronuclear single quantum coherence spectroscopy provides direct carbon-hydrogen connectivity information. This technique correlates each carbon atom with its directly attached protons, enabling definitive assignment of carbon signals [13] [16]. For 4-(4-Cyanobenzoyl)-2-methylpyridine, this experiment clearly identifies the methyl carbon-hydrogen correlation and distinguishes between protonated and quaternary aromatic carbons.
Heteronuclear multiple bond correlation experiments reveal long-range carbon-hydrogen connectivities, typically extending through two or three bonds [13] [16]. These correlations are crucial for establishing the connection between the pyridine ring and the cyanobenzoyl moiety through the carbonyl linkage. The experiment also confirms the substitution pattern by showing correlations between the methyl group and adjacent aromatic carbons.
Nuclear Overhauser enhancement spectroscopy experiments provide information about spatial proximities between protons. For this compound, such experiments can confirm the relative positions of substituents and provide insights into the preferred conformational arrangements [18] [16].
Infrared spectroscopy reveals the vibrational characteristics of 4-(4-Cyanobenzoyl)-2-methylpyridine, providing information about functional groups and molecular interactions. The spectrum exhibits distinctive absorption bands that reflect the compound's structural features.
The infrared spectrum of 4-(4-Cyanobenzoyl)-2-methylpyridine displays several characteristic absorption bands that serve as fingerprints for structural identification. The cyano group produces a strong, sharp absorption band typically around 2220-2230 wavenumbers, which is one of the most diagnostic features in the spectrum [19] [20].
The carbonyl group exhibits a strong absorption band around 1650-1680 wavenumbers, characteristic of aromatic ketones [20] [21] [22]. The exact frequency depends on the degree of conjugation and the electronic effects of the substituents. The electron-withdrawing nature of both the pyridine nitrogen and the cyano group influences the carbonyl stretching frequency.
Aromatic carbon-carbon stretching vibrations appear as multiple bands in the 1400-1600 wavenumber region [20] [23] [24]. These bands reflect the aromatic character of both the pyridine and benzene rings. The pyridine ring exhibits characteristic absorption patterns that differ slightly from benzene due to the presence of the nitrogen atom.
Carbon-hydrogen stretching vibrations of the aromatic systems appear around 3000-3100 wavenumbers, while the methyl group carbon-hydrogen stretches occur around 2800-3000 wavenumbers [20] [24] [22]. The relative intensities and exact frequencies provide information about the substitution patterns and electronic environments.
Infrared spectroscopy enables unambiguous identification of the functional groups present in 4-(4-Cyanobenzoyl)-2-methylpyridine. The cyano group represents one of the most easily identifiable features, with its characteristic sharp absorption around 2220-2230 wavenumbers serving as a definitive marker for this functionality [19] [20].
The aromatic ketone functionality is confirmed by the carbonyl absorption band around 1650-1680 wavenumbers. This frequency range is characteristic of conjugated carbonyl systems, where the carbonyl group participates in extended π-electron delocalization with aromatic rings [20] [21].
The pyridine ring exhibits characteristic absorption patterns that distinguish it from simple benzene rings. The nitrogen atom introduces asymmetry into the ring system, resulting in distinct vibrational modes that appear as specific absorption bands in the fingerprint region [20] [25].
The aromatic substitution patterns can be inferred from the out-of-plane bending vibrations of aromatic carbon-hydrogen bonds, which appear in the 700-900 wavenumber region [20] [24]. These bands provide information about the number and positions of substituents on the aromatic rings.
Ultraviolet-visible spectroscopy of 4-(4-Cyanobenzoyl)-2-methylpyridine reveals electronic transitions that reflect the compound's chromophoric properties and conjugation patterns. The extended π-system creates characteristic absorption features in both ultraviolet and visible regions.
The compound exhibits strong absorption in the ultraviolet region due to π→π* transitions within the aromatic systems [26] [27] [28]. The pyridine ring contributes to these electronic transitions, with the nitrogen atom participating in the delocalized π-electron system. The wavelength of maximum absorption depends on the extent of conjugation and the electronic effects of substituents.
The cyanobenzoyl moiety introduces additional chromophoric character, extending the conjugation and potentially shifting absorption maxima to longer wavelengths [26] [29]. The electron-withdrawing nature of the cyano group influences the electronic transitions and may result in charge-transfer character in some absorption bands.
Solvent effects play a significant role in the ultraviolet-visible spectrum, with polar solvents generally causing bathochromic shifts due to stabilization of excited states [27] [30]. The specific solvent interactions with the pyridine nitrogen and carbonyl oxygen can lead to complex spectral changes that provide information about molecular polarity and hydrogen bonding capabilities.
Mass spectrometry provides molecular weight confirmation and structural information through fragmentation patterns. 4-(4-Cyanobenzoyl)-2-methylpyridine exhibits a molecular ion peak at mass-to-charge ratio 222, corresponding to its molecular weight [31] [32].
The mass spectrometric fragmentation of 4-(4-Cyanobenzoyl)-2-methylpyridine follows predictable pathways based on the stability of resulting fragment ions. The most common fragmentation involves α-cleavage adjacent to the carbonyl group, resulting in loss of the cyanobenzoyl radical [33] [34] [35].
The pyridine ring system tends to remain intact during fragmentation due to its aromatic stability. Common fragment ions include the methylpyridine cation formed after loss of the cyanobenzoyl moiety, and the cyanobenzoyl cation formed after loss of the methylpyridine fragment [33] [35].
The cyano group typically remains attached to the benzene ring during fragmentation, as the carbon-nitrogen triple bond is relatively stable under electron impact conditions. Loss of hydrogen cyanide represents another possible fragmentation pathway, particularly from aromatic nitriles [33].
High-resolution mass spectrometry provides precise molecular weight determination and elemental composition confirmation. For 4-(4-Cyanobenzoyl)-2-methylpyridine, the exact mass measurement confirms the molecular formula C₁₄H₁₀N₂O [31] [32].
The high-resolution data enables distinction from isobaric compounds that might have similar nominal masses but different elemental compositions. The nitrogen rule applies to this compound, as it contains an even number of nitrogen atoms and exhibits an even nominal molecular weight [33].
Accurate mass measurements of fragment ions provide additional structural confirmation and help elucidate fragmentation mechanisms. The high resolution enables identification of specific neutral losses and confirms the proposed fragmentation pathways.
X-ray crystallography provides definitive structural information about the solid-state arrangement of 4-(4-Cyanobenzoyl)-2-methylpyridine. The technique reveals precise bond lengths, bond angles, and intermolecular interactions that govern crystal packing [36] [37] [38].
The molecular geometry obtained from X-ray analysis shows the spatial arrangement of atoms and confirms the planarity or non-planarity of the aromatic systems. The dihedral angle between the pyridine ring and the cyanobenzoyl moiety provides information about conjugation and steric interactions [37] [38].
Intermolecular interactions in the crystal structure include π-π stacking between aromatic rings, hydrogen bonding involving the pyridine nitrogen, and dipole-dipole interactions between carbonyl groups [36] [38]. These interactions influence the physical properties and stability of the crystalline form.
The crystal packing arrangement reveals how molecules organize in the solid state and provides insights into the balance between attractive and repulsive intermolecular forces. The spacing between aromatic rings in π-stacked arrangements typically falls in the range of 3.3-3.5 angstroms [36] [38].
Computational methods provide theoretical predictions of spectroscopic properties that complement experimental observations. Density functional theory calculations enable prediction of nuclear magnetic resonance chemical shifts, infrared frequencies, and electronic absorption spectra [39] [40] [41].
Theoretical chemical shift calculations using gauge-including atomic orbital methods show good agreement with experimental nuclear magnetic resonance data. The calculations account for electronic shielding effects and provide insights into the electronic structure of the molecule [39] [42].
Vibrational frequency calculations predict infrared absorption bands and enable assignment of specific vibrational modes to observed frequencies. The calculations help distinguish between different types of molecular vibrations and confirm functional group assignments [39] [43].